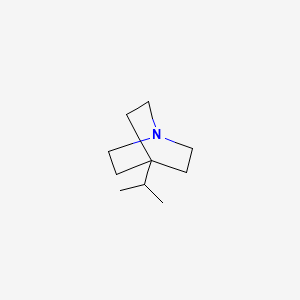

1-Azabicyclo(2.2.2)octane, 4-(1-methylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier.Quaternary quinuclidine derivative,, synthetic.

Scientific Research Applications

Hydrogen Bond Donor Properties

- The compound acts as a donor in intermolecular N—H⋯O hydrogen bonds, contributing to a three-dimensional molecular network in its crystal structure (Rosli, Fun, Lee, & Chantrapromma, 2006).

Synthesis and Conformational Analysis

- Esters derived from this compound have been synthesized and studied, providing insights into the configurational and conformational aspects for further research in molecular chemistry (Fernández, Huertas, Toledano, Gálvez, Server, & Martínez-Ripoll, 1997).

Oxidation and Cleavage Applications

- The compound has been used as an oxidant for efficient cleavage of nitrogen double bonds and oxidation of alcohols under anhydrous conditions (Hajipour, Baltork, & Kianfar, 1998).

Pharmacological Potential

- Certain derivatives of the compound have shown potential as triple re-uptake inhibitors, indicating possible applications in medicinal chemistry (Profeta, Klein, Spada, Ferroni, Paio, & Andreotti, 2010).

Antiarrhythmic and Local Anesthetic Activity

- Some amides derived from this compound exhibited strong antiarrhythmic and local anesthetic activity, highlighting its potential in pharmaceutical applications (Longobardi, Schenone, & Bondavalli, 1979).

Modified Borohydride Agents

- The compound, in a modified form, has been used for the efficient reduction of various types of azides, demonstrating its versatility in synthetic chemistry applications (Firouzabadi, Adibi, & Zeynizadeh, 1998).

Enantioselective Syntheses

- The compound has been utilized in enantioselective syntheses, particularly in the preparation of chiral auxiliaries for chemical reactions (Martens & Lübben, 1991).

properties

Molecular Formula |

C10H20BrN |

|---|---|

Molecular Weight |

234.17 Da. |

IUPAC Name |

4-propan-2-yl-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C10H19N/c1-9(2)10-3-6-11(7-4-10)8-5-10/h9H,3-8H2,1-2H3 |

SMILES |

CC(C)C12CCN(CC1)CC2 |

synonyms |

1-isopropylquinuclidinium bromide, N-isopropylquinuclidinium bromide. |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

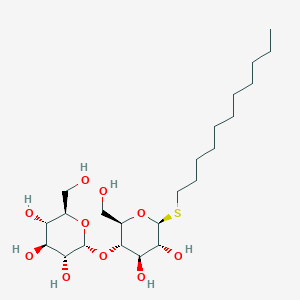

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)